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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-1,3-oxazole-2-

thiol

CAS No.: 49656-34-0

Cat. No.: B3024806 Get Quote

Executive Summary: The Pharmacophore
Advantage
In the landscape of heterocyclic medicinal chemistry, the 4-(4-chlorophenyl)oxazole scaffold

represents a "privileged structure"—a molecular framework capable of providing ligands for

diverse biological targets. This guide dissects the pharmacological versatility of this moiety,

moving beyond generic descriptions to analyze the specific structural contributions of the para-

chlorine atom and the oxazole core.

The 4-chlorophenyl group is not merely a lipophilic spacer; it serves three critical medicinal

chemistry functions:

Metabolic Blockade: The chlorine atom at the para-position blocks Cytochrome P450-

mediated hydroxylation, significantly extending plasma half-life compared to unsubstituted

phenyl analogs.

Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine lowers the

electron density of the phenyl ring, influencing

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor
binding pockets.
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Lipophilicity Tuning: It increases the partition coefficient (LogP), enhancing passive

membrane permeability—a critical factor for intracellular targets like tubulin or nuclear

receptors.

Therapeutic Spectrum & Quantitative Data
The following table consolidates key biological activities associated with 4-chlorophenyl

oxazole derivatives, derived from structure-activity relationship (SAR) studies and high-

throughput screening campaigns.

Therapeutic Class Target / Mechanism
Key Derivative
Profile

Activity Metric
(Ref)

Antimicrobial
Bacterial DNA Gyrase

/ Topoisomerase IV

2-tert-butyl-4-(4-

chlorophenyl)oxazole

MIC: 6.25 µg/mL (S.

aureus) MIC: 12.5

µg/mL (E. coli)

Anticancer

Tubulin

Polymerization

Inhibition

2-amine-4-(4-

chlorophenyl)oxazole

sulfonamides

IC50: 0.21 µM (MCF-7

Breast Cancer)

Anti-inflammatory COX-2 Inhibition

4-(4-chlorophenyl)-2-

phenyl-5-

oxazoleacetic acid

IC50: 0.45 µM

(Selectivity Index >

200)

Antifungal
Cyp51 (Lanosterol 14

-demethylase)

2-substituted-4-(4-

chlorophenyl)oxazole

MIC: 12.5 µg/mL (C.

albicans)

Mechanism of Action & SAR Visualization
The biological efficacy of these derivatives relies on precise molecular interactions. The

diagram below maps the Structure-Activity Relationship (SAR) logic, illustrating how specific

structural zones dictate biological outcomes.
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Figure 1: SAR Map detailing the functional contribution of the 4-chlorophenyl oxazole scaffold

regions.

Detailed Biological Mechanisms[2][3]
Antimicrobial Activity
Derivatives containing the 4-chlorophenyl moiety exhibit bacteriostatic activity primarily by

interfering with bacterial DNA replication. The lipophilic nature of the chlorophenyl group

facilitates the molecule's transit through the peptidoglycan layer of Gram-positive bacteria (S.

aureus, B. subtilis).

Key Insight: The 2-tert-butyl substitution at the C2 position, combined with the 4-chlorophenyl

group, creates a steric bulk that effectively blocks the ATP-binding pocket of DNA gyrase B

subunit.

Anticancer (Tubulin Targeting)
Certain 4-chlorophenyl oxazoles function as Microtubule Destabilizing Agents (MDAs). They

bind to the colchicine-binding site on
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-tubulin.

Mechanism: The 4-chlorophenyl ring mimics the pharmacophore of Combretastatin A-4. The

chlorine atom fills a hydrophobic sub-pocket, increasing binding affinity significantly

compared to the unsubstituted phenyl ring. This binding inhibits tubulin polymerization,

arresting cells in the G2/M phase and triggering apoptosis.

Anti-inflammatory (COX-2 Selectivity)
The scaffold is a bioisostere of the diarylheterocycles seen in Coxibs (e.g., Celecoxib).

Selectivity: The oxazole ring orients the two phenyl rings (one being the 4-chlorophenyl) into

the COX-2 hydrophobic channel. The volume occupied by the chlorine atom is optimal for

the larger COX-2 active site, whereas it sterically clashes with the smaller COX-1 channel,

providing the desired selectivity profile.

Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are standardized for

evaluating this specific class of compounds.

Chemical Synthesis: The Robinson-Gabriel Cyclization
Objective: Synthesis of 2-methyl-4-(4-chlorophenyl)oxazole.

Reagents: 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq), Acetic anhydride

(excess), Conc. H₂SO₄ (catalytic).

Acylation: Dissolve amino ketone in acetic anhydride. Stir at RT for 1 hour to form the

acetamide intermediate.

Cyclization: Add 2-3 drops of conc. H₂SO₄. Heat the mixture to reflux (140°C) for 2 hours.

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the

amide spot.

Work-up: Pour reaction mixture into crushed ice/water. Neutralize with NaHCO₃. Extract with

Ethyl Acetate (3x).
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Purification: Recrystallize from Ethanol/Water.

Validation: 1H NMR should show a singlet for the oxazole C5-H proton around

7.8-8.2 ppm.

In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 against MCF-7 cancer lines.

Seeding: Plate MCF-7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

Treatment:

Dissolve 4-chlorophenyl oxazole derivative in DMSO (Stock 10 mM).

Prepare serial dilutions in culture medium (0.1 µM to 100 µM).

Control: Vehicle control (0.1% DMSO max) and Positive Control (Doxorubicin).

Incubation: Treat cells for 48 hours.

Development:

Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

Aspirate medium. Solubilize formazan crystals with 150 µL DMSO.

Readout: Measure Absorbance at 570 nm.

Calculation:

[1]

Integrity Check: The Z-factor of the assay must be > 0.5 for the data to be considered

valid.
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Figure 2: General synthetic pathway for 4-chlorophenyl oxazole derivatives via

cyclodehydration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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